molecular formula C8H9ClFN B2910277 1-(5-Chloro-2-fluorophenyl)ethanamine CAS No. 1270391-53-1

1-(5-Chloro-2-fluorophenyl)ethanamine

Cat. No.: B2910277
CAS No.: 1270391-53-1
M. Wt: 173.62
InChI Key: ZZXFFISCWUZQPY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(5-Chloro-2-fluorophenyl)ethanamine is an organic compound characterized by a benzene ring substituted with a chlorine atom at the 5th position and a fluorine atom at the 2nd position, along with an ethanamine group attached to the benzene ring. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(5-Chloro-2-fluorophenyl)ethanamine can be synthesized through several synthetic routes. One common method involves the reaction of 5-chloro-2-fluorobenzonitrile with ethylamine in the presence of a reducing agent such as lithium aluminum hydride (LiAlH4). The reaction typically proceeds under anhydrous conditions and requires careful control of temperature to avoid side reactions.

Industrial Production Methods: In an industrial setting, the compound can be produced on a larger scale using continuous flow reactors. These reactors allow for better control of reaction parameters, such as temperature and pressure, leading to higher yields and purity. Additionally, the use of catalysts, such as palladium on carbon (Pd/C), can enhance the efficiency of the reduction process.

Chemical Reactions Analysis

Types of Reactions: 1-(5-Chloro-2-fluorophenyl)ethanamine can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form the corresponding nitro compound or carboxylic acid derivative.

  • Reduction: Reduction reactions can convert the compound to its corresponding amine or alcohol derivatives.

  • Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring, leading to the formation of various derivatives.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromyl chloride (CrO2Cl2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are often used.

  • Substitution: Electrophilic substitution reactions typically require strong acids, such as sulfuric acid (H2SO4), while nucleophilic substitution reactions may use strong bases like sodium hydride (NaH).

Major Products Formed:

  • Oxidation: Formation of 5-chloro-2-fluorobenzoic acid or 5-chloro-2-fluoronitrobenzene.

  • Reduction: Formation of 1-(5-chloro-2-fluorophenyl)ethanol or 1-(5-chloro-2-fluorophenyl)ethylamine.

  • Substitution: Formation of various halogenated or alkylated derivatives of the benzene ring.

Scientific Research Applications

1-(5-Chloro-2-fluorophenyl)ethanamine has found applications in various fields of scientific research, including:

  • Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

  • Biology: It serves as a precursor for the synthesis of biologically active compounds, such as enzyme inhibitors and receptor ligands.

  • Medicine: The compound and its derivatives are explored for their potential therapeutic effects, including anti-inflammatory, antiviral, and anticancer properties.

  • Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

1-(5-Chloro-2-fluorophenyl)ethanamine is structurally similar to other halogenated phenyl compounds, such as 1-(4-chlorophenyl)ethanamine and 1-(2-fluorophenyl)ethanamine. the presence of both chlorine and fluorine atoms on the benzene ring imparts unique chemical and biological properties to the compound. These properties make it distinct from its analogs and suitable for specific applications where such substitutions are beneficial.

Comparison with Similar Compounds

  • 1-(4-chlorophenyl)ethanamine

  • 1-(2-fluorophenyl)ethanamine

  • 1-(3-chloro-4-fluorophenyl)ethanamine

  • 1-(2,5-dichlorophenyl)ethanamine

Properties

IUPAC Name

1-(5-chloro-2-fluorophenyl)ethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9ClFN/c1-5(11)7-4-6(9)2-3-8(7)10/h2-5H,11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZXFFISCWUZQPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=C(C=CC(=C1)Cl)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClFN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.